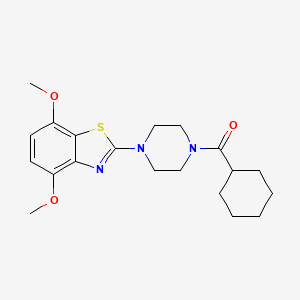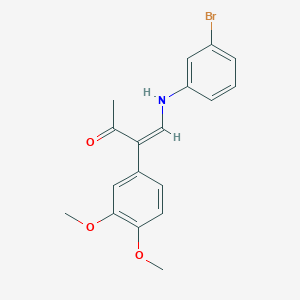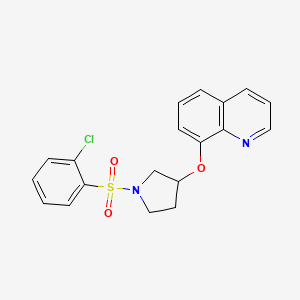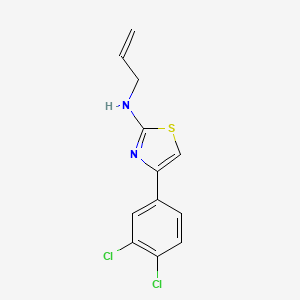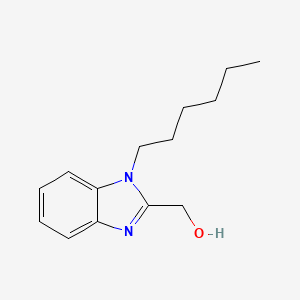
(1-hexyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hexyl-1H-benzimidazol-2-yl)methanol is a chemical compound with the molecular formula C14H20N2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields . The compound features a benzimidazole ring substituted with a hexyl group and a methanol moiety, making it a unique structure with potential for various scientific applications.
Mechanism of Action
Target of Action
The primary targets of (1-hexyl-1H-benzimidazol-2-yl)methanol, a benzimidazole derivative, are likely to be similar to those of other benzimidazole compounds. Benzimidazoles are known to target the liver, male germ cells, blood, and the thyroid gland . They have been found to cause effects on the body weights of dogs after doses of about 8 mg/kg body weight and day and above .
Mode of Action
It is known that benzimidazoles, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
Benzimidazoles are known to interfere with the formation of fungal hyphae , suggesting that they may affect similar pathways
Result of Action
Benzimidazoles are known to have aneugenic effects, causing aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells . They are also known to have teratogenic effects in rats . These effects suggest that this compound may have similar results of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Hexyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
(1-Hexyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1H-Benzimidazol-2-yl(phenyl)methanol: Similar structure but with a phenyl group instead of a hexyl group.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains two benzimidazole rings connected by a benzene ring.
1H-Benzimidazole-2-yl hydrazones: Derivatives with hydrazone functional groups.
Uniqueness: (1-Hexyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group and methanol moiety differentiates it from other benzimidazole derivatives, potentially enhancing its solubility and reactivity .
Properties
IUPAC Name |
(1-hexylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIQGFGRACROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine](/img/structure/B2994082.png)
![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)
![propan-2-yl 4-[(3-chloro-4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2994085.png)
![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)
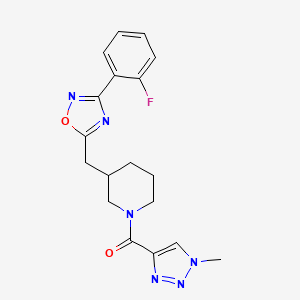
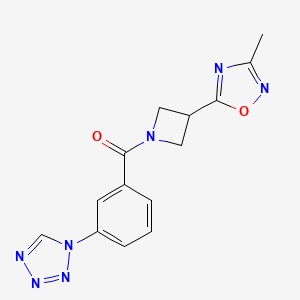
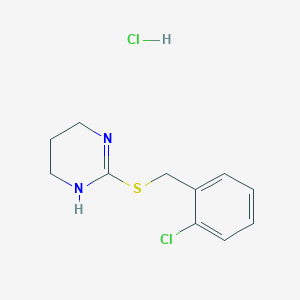
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)
![4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2994092.png)
